molecular formula C21H19FN4O2 B2438743 (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide CAS No. 478046-38-7

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide

Cat. No. B2438743
CAS RN: 478046-38-7
M. Wt: 378.407
InChI Key: WAGXXOADNJFZNO-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide is a useful research compound. Its molecular formula is C21H19FN4O2 and its molecular weight is 378.407. The purity is usually 95%.
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Scientific Research Applications

Radiolabeling and Imaging in Neurodegenerative Disorders

The fluoroethoxy and fluoropropoxy derivatives of certain imidazo and pyrazolopyrimidinyl compounds, closely related to (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide, have been synthesized for potential use in positron emission tomography (PET) imaging. These derivatives demonstrate selective affinity for peripheral benzodiazepine receptors (PBRs) and are being evaluated as imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Synthesis for Analgesic and Anti-Inflammatory Activities

Compounds containing pyrimidine heterocycles, which are structurally related to (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. The nature of the substituent plays a significant role in determining the effectiveness of these activities (Muralidharan et al., 2019).

Antitumor Activity

A series of compounds, including pyrimidinyl pyrazole derivatives, have been synthesized and evaluated for their cytotoxic activity against tumor cell lines. Some of these compounds, closely related to (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide, have shown significant antitumor activity in in vitro and in vivo settings (Naito et al., 2005).

Binding and Interaction with Proteins

Derivatives of p-hydroxycinnamic acid, structurally similar to (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide, have been synthesized and their interactions with bovine serum albumin (BSA) studied. These interactions, including binding constants and conformational changes in BSA, are critical for understanding the biological activity of these compounds (Meng et al., 2012).

Inhibitors of Human Histone Deacetylase

Compounds including N-hydroxy-3-phenyl-2-propenamides, which share structural similarities with (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide, have been prepared as novel inhibitors of human histone deacetylase (HDAC). These compounds exhibit potent enzyme inhibition and show promise in cell growth inhibition assays, particularly in human carcinoma cell lines (Remiszewski et al., 2003).

properties

IUPAC Name

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-3-ylpyrimidin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c22-11-2-14-28-18-7-4-16(5-8-18)6-9-20(27)25-19-10-13-24-21(26-19)17-3-1-12-23-15-17/h1,3-10,12-13,15H,2,11,14H2,(H,24,25,26,27)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGXXOADNJFZNO-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C=CC3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide

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